molecular formula C9H7BrClNO B12305046 (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide

(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide

Cat. No.: B12305046
M. Wt: 260.51 g/mol
InChI Key: ACRLULVPMIWWQG-DAFODLJHSA-N
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Description

(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with an appropriate amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-bromo-4-chlorophenyl)prop-2-enamide
  • (2E)-3-(2-bromo-5-fluorophenyl)prop-2-enamide
  • (2E)-3-(2-bromo-5-iodophenyl)prop-2-enamide

Uniqueness

(2E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H7BrClNO

Molecular Weight

260.51 g/mol

IUPAC Name

(E)-3-(2-bromo-5-chlorophenyl)prop-2-enamide

InChI

InChI=1S/C9H7BrClNO/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H2,12,13)/b4-1+

InChI Key

ACRLULVPMIWWQG-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/C(=O)N)Br

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC(=O)N)Br

Origin of Product

United States

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